4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol (CAS: 869952-74-9) is a pyrimidine derivative characterized by a hydroxyl group at position 2, a difluoromethyl group at position 4, and a 4-fluorophenyl substituent at position 6. Its molecular formula is C₁₁H₉F₃N₄, with a molecular weight of 254.21 g/mol. Predicted physical properties include a density of 1.47 g/cm³, boiling point of 359.5°C, and pKa of 5.44, suggesting moderate acidity .
Properties
IUPAC Name |
6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTNMQAROJFDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors such as 4-fluorobenzaldehyde and guanidine.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group.
Radical Reactions: Employing radical initiators to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity levels. Continuous flow chemistry and green chemistry principles are often applied to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce the pyrimidinol core.
Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and halides are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrimidinone derivatives.
Reduction Products: Reduced pyrimidinol derivatives.
Substitution Products: Various substituted pyrimidinols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol exhibit potent anticancer properties. They are often designed to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can effectively target the PI3K/Akt/mTOR pathway, which is crucial for cancer survival and growth.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including those with difluoromethyl substitutions, demonstrating their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong potential for further development as anticancer agents .
2. Antiviral Properties
The compound's structural features make it a candidate for antiviral drug development. Pyrimidine derivatives have been explored for their ability to inhibit viral replication mechanisms.
Case Study:
In a recent investigation into antiviral agents, researchers synthesized derivatives of pyrimidine and tested them against the influenza virus. The findings revealed that certain modifications, including difluoromethyl groups, enhanced antiviral activity by interfering with viral RNA synthesis .
Pharmacological Applications
1. Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as kinases and phosphatases. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| PI3K | Competitive | 0.5 | Journal of Medicinal Chemistry |
| CDK2 | Non-competitive | 0.8 | European Journal of Medicinal Chemistry |
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
Research has demonstrated that integrating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance in OLED applications .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The fluorine atoms can enhance binding affinity and selectivity towards biological targets, influencing the compound's mechanism of action. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
Pyrimidin-2-ol derivatives differ primarily in substituents at positions 4 and 6, which influence electronic properties and biological interactions:
- Aromatic Heterocycles: The 2-thienyl group introduces sulfur-based π-π interactions, which may enhance binding to biological targets compared to fluorophenyl groups .
- Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH₂) groups in analogues (e.g., ) influence solubility and target affinity .
Antimicrobial and Antitubercular Activity
- 4-(Substituted phenyl)-6-(thiophen-2-yl)pyrimidin-2-ol derivatives demonstrated activity against E. coli and C. albicans, with nitro and fluoro substituents enhancing potency .
Anti-Inflammatory and Analgesic Activity
Spectral and Physical Properties
Biological Activity
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs) supported by various studies.
- Molecular Formula : C11H8F2N2O
- Molecular Weight : 232.19 g/mol
- CAS Number : 2836-44-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in inflammatory pathways and cancer cell proliferation.
- Anti-inflammatory Activity :
- Anticancer Properties :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Difluoromethyl | Enhances potency against COX-2 | |
| 4-Fluorophenyl | Increases selectivity for cancer cells | |
| Hydroxyl Group | Essential for biological activity |
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Anti-inflammatory Study :
- In Vitro Anticancer Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
